(+)-agelasine D

Description

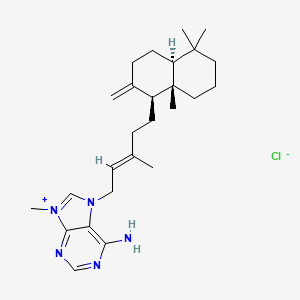

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H40ClN5 |

|---|---|

Molecular Weight |

458.1 g/mol |

IUPAC Name |

7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine;chloride |

InChI |

InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)24-22(31)23(27)28-16-29-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5;/h12,16-17,20-21H,2,7-11,13-15H2,1,3-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20-,21-,26+;/m0./s1 |

InChI Key |

VKMLEXNPDUMVEC-MGBJCNELSA-M |

Isomeric SMILES |

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)N)C)/CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C.[Cl-] |

Canonical SMILES |

CC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C.[Cl-] |

Synonyms |

(+)-agelasine D agelasine D |

Origin of Product |

United States |

Isolation and Structural Elucidation of + Agelasine D

Related Agelasine (B10753911) and Diterpene Alkaloid Structures

Overview of Agelasine Analogs

The agelasine family is a diverse group of diterpenoid alkaloids characterized by a purine (B94841) or a related nitrogenous heterocyclic moiety linked to a diterpene skeleton. nih.govwikipedia.org This family includes a variety of analogs that have been isolated from different species of Agelas sponges. nih.govnih.gov

Agelasines A-I: This series of compounds represents the core of the agelasine family. They are 7,9-dialkylpurinium salts, with a diterpenoid side chain attached at the 7-position of the adenine (B156593) ring. wikipedia.org Variations in the diterpene skeleton and its stereochemistry give rise to the different agelasine analogs (A through I). nih.govwikipedia.org For instance, agelasines A, B, and D possess a labdane (B1241275) diterpenoid unit. acs.orgresearchgate.net

Agelamide D: Initially misidentified as an oxime derivative and named ageloxime D, its structure was later revised to a formamide (B127407) derivative of agelasine D and renamed agelamide D. researchgate.netnih.gov This compound was isolated from the marine sponge Agelas sp. and has a molecular formula of C26H40N5O. researchgate.netnih.govmdpi.com

Ageloxime D: The compound originally named ageloxime D was later identified as agelamide D. nih.gov However, the name (-)-ageloxime D is still sometimes used in chemical databases and supplier catalogs, referring to the compound isolated from an Agelas sp. sponge. adipogen.comfishersci.comvincibiochem.ithellobio.com

The following table provides a summary of some key agelasine analogs:

Table 1: Selected Agelasine Analogs and Their Characteristics| Compound Name | Molecular Formula | Key Structural Features | Source Organism |

|---|---|---|---|

| Agelasine A | C26H40ClN5 | 7,9-dialkylpurinium salt with a diterpenoid side chain. wikipedia.orgnih.gov | Agelas sp. wikipedia.org |

| Agelasine B | C26H41N5 | Unique combination of a purine ring system and a complex terpene side chain. ontosight.ai | Agelas sp. ontosight.ai |

| (+)-Agelasine D | C26H40N5+ | Labdane diterpenoid attached to a 9-methyladeninium moiety. researchgate.net | Agelas sp. nih.gov |

| Agelasine E | Not specified | Diterpenoid alkaloid. wikipedia.org | Agelas sp. wikipedia.org |

| Agelasine F | Not specified | Diterpenoid alkaloid. wikipedia.org | Agelas sp. wikipedia.org |

| Agelasine G | Not specified | Diterpenoid alkaloid. acs.org | Agelas nakamurai acs.org |

| Agelasine H | Not specified | Diterpenoid alkaloid. wikipedia.org | Agelas sp. wikipedia.org |

| Agelasine I | C26H40ClN5O | Diterpenoid alkaloid. nih.gov | Agelas sp. wikipedia.org |

| Agelamide D | C26H40N5O | Formamide derivative of agelasine D. researchgate.netnih.gov | Agelas sp. researchgate.netmdpi.com |

Structural Classification within Marine Diterpene Alkaloids

The agelasines belong to the broader class of marine-derived diterpenes, which are a large and structurally diverse group of natural products. mdpi.com Diterpenes are composed of four isoprene (B109036) units and can be acyclic, monocyclic, bicyclic, tricyclic, tetracyclic, or even pentacyclic. mdpi.com

Within this classification, the agelasines are specifically categorized as diterpene alkaloids . This is due to the presence of a nitrogen-containing heterocyclic system, typically a purine derivative, in their structure. rsc.orgrsc.orgmendeley.com The combination of a terpenoid backbone with an alkaloidal component is a characteristic feature of this subclass.

More specifically, the agelasines are often referred to as purine-containing diterpenoids or terpenyl-purines . nih.gov They are distinguished by the covalent linkage of a diterpene unit to a 9-methyladeninium salt. nih.gov The diterpene portion of the molecule can vary, leading to different structural types, such as the labdane skeleton found in agelasine D or the clerodane skeleton observed in other marine diterpenes. researchgate.netnih.gov

The structural diversity within the agelasine family and the broader class of marine diterpene alkaloids highlights the remarkable biosynthetic capabilities of marine sponges. rsc.orgrsc.orgmendeley.com These organisms are a prolific source of novel chemical structures with significant potential for further scientific investigation. rsc.orgrsc.orgmendeley.com

Chemical Synthesis and Derivatization of + Agelasine D

Total Synthesis Approaches to (+)-Agelasine D

The total synthesis of this compound has been accomplished through various strategies, often leveraging readily available chiral precursors to establish the required stereochemistry of the diterpenoid core.

A prominent and efficient route to this compound commences from the naturally abundant labdane (B1241275) diterpene, (+)-manool. scispace.comnih.gov This precursor already contains the bicyclic core and the correct absolute stereochemistry, which is preserved throughout the synthetic sequence. The synthesis involves the transformation of (+-manool into a suitable electrophile, which is then coupled with a purine (B94841) derivative. nih.gov

While (+)-manool is a common starting material, other precursors like (−)-sclareol have also been considered, at least formally, for the synthesis of the terpenoid portion of agelasine (B10753911) D. nih.gov Additionally, the synthesis of other agelasine family members has utilized different starting materials, such as ent-halimic acid for (+)-agelasine C, which helped in revising its structural assignment. nih.govresearchgate.net The synthesis of (-)-agelasine F has been achieved starting from the monoterpenoid (S)-(+)-carvone. researchgate.net

To address this, a common strategy involves the use of a directing group on the purine base. For instance, an N6-methoxy group on 9-methyladenine (B15306) has been employed to favor alkylation at the desired N7 position. mdpi.com This directing group can be subsequently removed to afford the final product. nih.gov The choice of protecting groups is also crucial. For example, in the synthesis of ageloxime D analogs, a sterically demanding tert-butyldimethylsilyl (TBDMS) group was used on a hydroxylamine (B1172632) substituent to dramatically improve the regioselectivity of the N7-alkylation. uio.no This protecting group can be removed under mild conditions using fluoride (B91410) ions. uio.nouio.no

Further methodological advancements include the optimization of coupling reactions. For example, Stille-type cross-coupling reactions have been utilized in the synthesis of related diterpenoid structures. The development of more efficient synthetic routes is crucial for producing sufficient quantities of this compound and its analogs for extensive biological evaluation. researchgate.net

Maintaining the correct stereochemistry throughout the synthesis is paramount. The use of chiral pool starting materials like (+)-manool inherently sets the absolute stereochemistry of the diterpenoid backbone. scispace.comnih.gov The stereochemistry of other agelasines has been confirmed or revised through total synthesis. For instance, the total synthesis of (+)-agelasine C led to a revision of the originally proposed structure of (-)-agelasine C. researchgate.netnih.gov

As mentioned previously, regioselectivity in the alkylation of the purine moiety is a significant hurdle. The nitrogen atoms at positions 7 and 9 of the purine ring are both nucleophilic, leading to potential mixtures of isomers upon alkylation. The use of directing groups, such as an N6-methoxy or a bulky silyl (B83357) ether, has proven effective in steering the alkylation to the N7 position, thus ensuring the correct regiochemistry of the final product. uio.nomdpi.com The strategic choice of the purine starting material and the reaction conditions are critical for achieving high regioselectivity. uio.no

Methodological Advancements in Synthesis and Yield Optimization

Synthetic Modification and Analog Generation

The synthesis of this compound analogs is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved potency and selectivity. researchgate.netdiva-portal.org

The design of novel this compound analogs is guided by SAR studies, which aim to identify the structural features essential for biological activity. mdpi.commdpi.com Modifications are typically made to three main regions of the molecule: the diterpenoid side chain, the purine core, and the substituents on the purine ring. researchgate.net

Key design principles include:

Variation of the Terpenoid Side Chain: The length and geometry of the diterpenoid tail can influence biological activity. Analogs with different terpene moieties, such as farnesyl or geranylgeranyl groups, have been synthesized and evaluated. nih.govmdpi.com For example, analogs with a β-cyclocitral derived substituent have been prepared. researchgate.net

Modification of the Purine Core: Changes to the purine ring system, such as the introduction of substituents at the 2-position, have been explored. nih.gov The introduction of a methyl group at the 2-position was found to be beneficial for antimycobacterial and antiprotozoal activity. nih.gov

Alteration of Purine Substituents: The nature of the substituent at the N6 position of the purine has been shown to be important. uio.no Replacing the primary amino group with an alkoxyamino group can affect cytotoxicity and selectivity. mdpi.com For instance, analogs with an N6-methoxy group have demonstrated potent antimicrobial activity. uio.no

Systematic variations of these structural regions allow for a comprehensive exploration of the chemical space around the this compound scaffold. mdpi.com

The generation of diverse libraries of this compound analogs is essential for thorough SAR studies. A modular synthetic approach is often employed, allowing for the combination of different terpenoid side chains with various functionalized purine cores. nih.gov

A general synthetic route to agelasines involves the alkylation of a suitably substituted purine with a terpenoid halide. nih.govmdpi.com This strategy allows for the late-stage introduction of the diterpenoid moiety, facilitating the synthesis of a library of analogs from a common purine intermediate. For example, various terpenoid bromides can be reacted with N6-methoxy-9-methyl-9H-purin-6-amine to generate a range of 7,9-dialkylpurinium salts. nih.gov

The development of efficient and high-throughput synthetic methods is crucial for the rapid generation of these libraries. These libraries can then be screened against a panel of biological targets to identify lead compounds with desirable activity profiles. mdpi.comnih.gov The synthesis of structurally simplified analogs, for instance, those derived from β-cyclocitral, also represents a valuable strategy for identifying the key pharmacophoric elements and developing less complex, more accessible therapeutic agents. researchgate.net

Data Tables

Table 1: Key Precursors in the Synthesis of Agelasine D and Related Compounds

| Precursor | Target Compound(s) | Reference(s) |

| (+)-Manool | This compound | scispace.comnih.govnih.gov |

| (-)-Sclareol | Terpenoid side chain of Agelasine D (formally) | nih.gov |

| ent-Halimic acid | (+)-Agelasine C | nih.govresearchgate.net |

| (S)-(+)-Carvone | (-)-Agelasine F | researchgate.net |

Table 2: Strategies for Controlling Regioselectivity in Agelasine Synthesis

| Strategy | Purpose | Example | Reference(s) |

| N6-Methoxy directing group | To favor N7-alkylation over N9-alkylation | Alkylation of N6-methoxy-9-methyladenine | nih.govmdpi.com |

| tert-Butyldimethylsilyl (TBDMS) protecting group | To enhance N7-alkylation regioselectivity | Alkylation of N6-[tert-butyl(dimethyl)silyloxy]-9-methyl-9H-purin-6-amine | uio.nouio.no |

Biological Activities and Mechanistic Investigations of + Agelasine D

Antimicrobial Efficacy and Underlying Mechanisms

(+)-Agelasine D demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive, Gram-negative, and mycobacterial species. Its efficacy is particularly pronounced against clinically relevant and drug-resistant strains, highlighting its potential as a lead compound for novel antibiotic development.

This compound exhibits potent inhibitory activity against several Gram-positive bacteria. Research has shown its efficacy against Staphylococcus aureus, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. In a study investigating diterpene alkaloids from the sponge Agelas mauritiana, this compound was identified as compound 7 and demonstrated potent antibacterial activity against a panel of clinical MRSA isolates, with Minimum Inhibitory Concentration (MIC₉₀) values ranging from 1 to 8 µg/mL scispace.com. Another related compound, ageloxime B, also showed activity against S. aureus and methicillin-resistant strains with MIC values of 10.00 µg/mL and 20.00 µg/mL, respectively researchgate.net.

The activity of this compound extends to other significant Gram-positive pathogens. A screening of this compound and its analogs determined its MIC against Streptococcus pyogenes to be 8 µg/mL nih.gov. This demonstrates a consistent level of activity against different species of pathogenic Gram-positive cocci.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA Clinical Isolates | 1 - 8 (MIC₉₀) | scispace.com |

| Streptococcus pyogenes | --- | 8 | nih.gov |

The antibacterial spectrum of this compound also includes anaerobic Gram-negative bacteria, a group known for its intrinsic resistance to many antibiotics. Specifically, the compound has shown activity against members of the Bacteroides fragilis group, which are common pathogens in intra-abdominal infections. One study reported that this compound and its close analogs are active against both Bacteroides fragilis and Bacteroides thetaiotaomicron universiteitleiden.nl. Further investigation provided specific MIC values, showing that this compound inhibits both B. fragilis and B. thetaiotaomicron at a concentration of 16 µg/mL nih.gov. The activity against these anaerobic bacteria is comparable to that of established antibiotics like metronidazole (B1676534) scispace.com.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |

| Bacteroides fragilis | --- | 16 | nih.gov |

| Bacteroides thetaiotaomicron | --- | 16 | nih.gov |

One of the most significant properties of this compound is its potent activity against mycobacteria, including the agent of tuberculosis, Mycobacterium tuberculosis. The compound is effective against both actively growing and dormant mycobacteria, a crucial feature for combating persistent infections nih.govnih.gov.

In vitro studies have established specific MIC values against various mycobacterial species. This compound was found to be the most potent among several tested agelasine (B10753911) compounds, exhibiting an MIC of 0.8 µg/mL against Mycobacterium smegmatis and 1.56 µg/mL against Mycobacterium bovis BCG under aerobic conditions nih.gov. Its activity is maintained under hypoxic (dormant) conditions, with MICs of 0.8 µg/mL and 3.13 µg/mL against M. smegmatis and M. bovis BCG, respectively nih.gov. Furthermore, time-kill curve analyses demonstrated that this compound has a bactericidal effect on M. bovis BCG under both aerobic and hypoxic states nih.gov. The compound is also reported to be active against the virulent M. tuberculosis H37Rv strain nih.govfrontiersin.org.

Table 3: In Vitro Activity of this compound Against Mycobacteria

| Bacterial Species | Condition | MIC (µg/mL) | Reference |

| Mycobacterium smegmatis | Aerobic | 0.8 | nih.gov |

| Mycobacterium smegmatis | Hypoxic | 0.8 | nih.gov |

| Mycobacterium bovis BCG | Aerobic | 1.56 | nih.gov |

| Mycobacterium bovis BCG | Hypoxic | 3.13 | nih.gov |

| Mycobacterium tuberculosis H37Rv | Active Growth | Reported Active | nih.govfrontiersin.org |

Research into the mode of action of this compound has led to the identification of a specific molecular target, particularly within mycobacteria. This provides a clear basis for its potent anti-mycobacterial effects.

The primary molecular target of this compound in mycobacteria has been identified as the BCG3185c protein diva-portal.org. This discovery was achieved through a resistance-based approach, where researchers screened for genes from a M. bovis BCG genomic library that conferred resistance to this compound when overexpressed in M. smegmatis nih.gov. This screening consistently identified the BCG3185c gene.

The BCG3185c protein is a putative Rieske-type dioxygenase nih.govfrontiersin.org. Further experiments confirmed that the resistance was not due to the degradation of the compound by the protein, strongly suggesting that BCG3185c is a direct target nih.gov. This was conclusively demonstrated using surface plasmon resonance (SPR) analysis, which showed that this compound binds directly to the recombinant BCG3185c protein with a dissociation constant (K D) of 2.42 µM. This evidence confirms that the antimicrobial activity of this compound against mycobacteria is exerted through the direct binding and subsequent inhibition of the BCG3185c dioxygenase, a protein crucial for the bacterium's survival or growth nih.gov.

Molecular Mechanisms of Antimicrobial Action

Proposed Mechanisms of Bacterial Homeostasis Disruption

While the precise, detailed mechanisms of how this compound disrupts bacterial homeostasis are not fully elucidated in the provided research, studies on agelasine D and its analogs suggest that their antibacterial action is linked to their ability to interfere with fundamental cellular processes. Some research indicates that these compounds may disrupt the physical properties of bacterial cell membranes. vliz.beuin-malang.ac.id This interaction could lead to a loss of membrane integrity, disrupting essential functions such as maintaining ion gradients and cellular transport, which are critical for bacterial survival.

Antiprotozoal Efficacy and Mechanisms (in vitro studies)

This compound has been the subject of multiple in vitro studies to determine its effectiveness against a range of protozoan parasites responsible for significant human diseases. researchgate.netnih.govresearchgate.netcapes.gov.br These investigations have revealed a broad spectrum of antiprotozoal activity. mdpi.comnih.gov

In vitro assays have demonstrated that this compound possesses notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com One study reported an IC50 value of 0.63 µM (0.29 µg/mL) for this compound against P. falciparum. researchgate.netmdpi.comnih.gov This level of activity is higher than that observed for other related natural products like agelasine J (IC50 6.6 µM), agelasine K (IC50 8.3 µM), and agelasine L (IC50 18 µM). mdpi.comnih.govnih.gov The selectivity index (SI), which compares the cytotoxicity against a mammalian cell line (MRC-5 fibroblasts) to its parasitic activity, was determined to be 23 for its antiplasmodial action. mdpi.comnih.govnih.gov

This compound has also shown significant inhibitory action against Leishmania infantum, the causative agent of visceral leishmaniasis. researchgate.netnih.govnih.gov In vitro screening revealed its potent activity, although specific IC50 values for this compound against L. infantum are often presented in broader studies comparing multiple analogs. researchgate.netmdpi.comcore.ac.uk These studies identify it as a compound with significant antileishmanial properties, encouraging further investigation into its specific mechanism against this parasite. researchgate.netnih.gov

The compound's efficacy extends to the trypanosomatid parasites. Synthetically prepared this compound was shown to inhibit the growth of Trypanosoma brucei brucei, the causative agent of African sleeping sickness, with an IC50 value of 1.8 µM. mdpi.comsemanticscholar.org It also demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a reported IC50 value of 9 µM. mdpi.comsemanticscholar.org However, the selectivity for its trypanocidal activity was noted to be poor, with a selectivity index of less than 7 against MRC-5 human fetal lung fibroblast cells. mdpi.com Another study reported an IC50 value of 0.9 µg/mL for this compound against T. cruzi. vliz.be

Screening of this compound against a panel of protozoan parasites revealed a broad spectrum of activity. researchgate.netmdpi.comnih.gov While it displays potent action against P. falciparum, L. infantum, T. brucei, and T. cruzi, the selectivity of this inhibition varies. nih.govmdpi.com For instance, its selectivity index for antimalarial action was calculated to be 23. mdpi.comnih.govnih.gov In contrast, its action against Trypanosoma species was found to be less selective. mdpi.comsemanticscholar.org This differential activity highlights a degree of selective inhibitory profiling, although some studies also note a general toxicity across both protozoa and mammalian cells, which can indicate a degree of aspecific action. researchgate.netmdpi.comnih.gov

Interactive Data Table: In Vitro Antiprotozoal Activity of this compound

| Parasite Species | Disease | IC50 (µM) | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Plasmodium falciparum | Malaria | 0.63 | 0.29 | 23 | researchgate.netmdpi.comnih.govnih.gov |

| Leishmania infantum | Visceral Leishmaniasis | - | <0.5 | - | researchgate.net |

| Trypanosoma brucei | African Sleeping Sickness | 1.8 | - | <7 | mdpi.comsemanticscholar.org |

| Trypanosoma cruzi | Chagas Disease | 9 | - | <7 | mdpi.comsemanticscholar.org |

| Trypanosoma cruzi | Chagas Disease | - | 0.9 | - | vliz.be |

Activity against Trypanosoma brucei and Trypanosoma cruzi (Chagas Disease)

Antiproliferative and Cytotoxic Activities in Cancer Models

This compound has demonstrated cytotoxic activity against various cancer cell lines in vitro. researchgate.net Studies on (-)-agelasine D, the enantiomer of this compound, which often exhibits similar biological activities, have shown cytotoxicity against L5178Y mouse lymphoma cells with an IC50 value of 4.03 µM. rsc.orgnih.gov Another investigation reported that (-)-agelasine D was more cytotoxic to Hep3B (human hepatocellular carcinoma) cells than its derivative, (-)-agelamide D, with a GI50 value of 9.9 µM. mdpi.com The ethyl acetate (B1210297) fraction of Agelas nakamurai, from which agelasine D is isolated, showed an IC50 of 13.33 µg/mL against MDA-MB-231 breast cancer cells. japsonline.com While specific IC50 values for the (+)-enantiomer across a wide panel of cancer cells are not always detailed separately from its analogs, the general class of agelasine compounds is recognized for profound cytotoxic effects, including against multidrug-resistant cell lines. researchgate.net

Interactive Data Table: In Vitro Cytotoxic Activity of Agelasine D

| Cell Line | Cancer Type | Compound Form | IC50 (µM) | GI50 (µM) | Reference |

| L5178Y | Mouse Lymphoma | (-)-agelasine D | 4.03 | - | rsc.orgnih.gov |

| Hep3B | Human Hepatocellular Carcinoma | (-)-agelasine D | - | 9.9 | mdpi.com |

Spectrum of Cancer Cell Lines Affected (in vitro studies)

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against a variety of cancer cell types, encompassing both hematological malignancies and solid tumors.

This compound has shown notable efficacy against several hematological cancer cell lines. It has been evaluated for its cytotoxic effects against mouse lymphoma, human lymphoma, myeloma, and leukemia cells.

Specifically, (-)-agelasine D demonstrated significant cytotoxicity against L5178Y mouse lymphoma cells, with reported IC₅₀ and GI₅₀ values of 4.03 µM and 4.0 µM, respectively. researchgate.netnih.gov Synthesized this compound was screened against a panel of human tumor cell lines, including U-937 GTB lymphoma, RPMI 8226/s myeloma, and CEM/s leukemia, and was found to exhibit dose-dependent cytotoxicity against all of them. scispace.com The activity against the RPMI 8226/s myeloma cell line was particularly noted. scispace.com The U-937 cell line originates from a human histiocytic lymphoma. wikipedia.orgnih.gov The RPMI 8226 cell line was established from the peripheral blood of a patient with multiple myeloma. cytion.com Further studies have confirmed the cytotoxic potential of agelasine D and its analogs against these cell lines. researchgate.netdev.toresearchgate.netresearchgate.netnih.gov

| Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) | References |

|---|---|---|---|

| L5178Y | Mouse Lymphoma | IC₅₀: 4.03 µM; GI₅₀: 4.0 µM | researchgate.netnih.govlongdom.org |

| U-937 GTB | Human Histiocytic Lymphoma | Exhibited dose-dependent cytotoxicity | scispace.comresearchgate.netresearchgate.net |

| RPMI 8226/s | Human Myeloma | Exhibited dose-dependent cytotoxicity | scispace.comresearchgate.netdev.toresearchgate.net |

| CEM/s | Human Leukemia | Exhibited cytotoxicity | scispace.comresearchgate.netdev.toresearchgate.net |

The antiproliferative effects of this compound extend to a variety of solid tumor cell lines. It has demonstrated inhibitory activity against cancers of the kidney, liver, lung, and breast.

A significant finding is the potent activity of this compound against the ACHN human renal adenocarcinoma cell line, which is known to be multi-drug resistant. scispace.comnih.gov Studies show that this compound and its analogs are effective inhibitors of ACHN cell growth. scispace.comnih.govresearchgate.net In the context of hepatocellular carcinoma, (-)-agelasine D was found to be more cytotoxic to Hep3B cells than the related compound (-)-agelamide D, with a reported GI₅₀ value of 9.9 µM. nih.govmdpi.comresearchgate.net Research has also reported the anticancer activity of agelasine D against the lung cancer cell lines PC9 (adenocarcinoma) and A549 (carcinoma), as well as the U937 histiocytic lymphoma line. researchgate.netnih.gov Furthermore, a fraction containing agelasin-D demonstrated cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 15.154 µg/mL. japsonline.com

| Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) | References |

|---|---|---|---|

| ACHN | Renal Adenocarcinoma | Exhibited potent, dose-dependent cytotoxicity | scispace.comnih.govresearchgate.net |

| Hep3B | Hepatocellular Carcinoma | GI₅₀: 9.9 µM | nih.govmdpi.comresearchgate.net |

| PC9 | Lung Adenocarcinoma | Reported anticancer activity | researchgate.net |

| A549 | Lung Carcinoma | Reported anticancer activity | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | IC₅₀: 15.154 µg/mL (for a fraction containing agelasin-D) | researchgate.netjapsonline.com |

| U937 | Histiocytic Lymphoma | Reported anticancer activity | researchgate.net |

Hematological Malignancies (e.g., L5178Y mouse lymphoma, U-937 GTB lymphoma, RPMI 8226/s myeloma, CEM/s leukemia)

Molecular Mechanisms of Antiproliferative Action

Investigations into the mechanisms by which this compound exerts its cytotoxic effects have pointed towards the induction of programmed cell death and the modulation of cellular stress pathways.

The anticancer activity of agelasine compounds is linked to their ability to induce apoptosis, or programmed cell death. While direct studies on this compound are part of ongoing research, investigations into closely related agelasine compounds provide insight. For instance, agelasine B has been shown to induce apoptosis in human breast cancer cells (MCF-7). banglajol.inforesearchgate.net A related compound, (-)-agelasidine A, was found to trigger apoptosis in human liver cancer cells through the activation of caspases 9, 8, and 3, and the cleavage of PARP. nih.gov Similarly, (-)-agelamide D, another derivative, was observed to enhance radiation-induced apoptosis in Hep3B cells. researchgate.net These findings suggest that a common mechanism for the agelasine class of compounds involves the activation of intrinsic and extrinsic apoptotic pathways.

A key aspect of the mechanism of action for agelasine compounds appears to be the induction of stress in the endoplasmic reticulum (ER). The ER is crucial for protein folding, and disruptions to this process trigger the Unfolded Protein Response (UPR). Studies have shown that (-)-agelasine D induces markers of ER stress and autophagy, such as LC3B and ATF4, in Hep3B cells. nih.gov In the search for natural radiosensitizers, sponge extracts from the genus Agelas were found to augment apoptosis in Hep3B cells by increasing ER stress during radiotherapy. nih.gov This suggests that the cytotoxic effects of agelasine D are at least partially mediated through the disruption of protein homeostasis and the subsequent activation of the UPR.

Within the broader UPR, specific signaling pathways are activated. Research has highlighted the role of the PERK/eIF2α/ATF4 axis in the cellular response to agelasine compounds. The related compound, (-)-agelamide D, was found to enhance the radiation sensitivity of hepatocellular carcinoma cells by increasing the expression of the PERK/eIF2α/ATF4 pathway. nih.govmdpi.comresearchgate.net This pathway is a critical component of the UPR, initiated to mitigate ER stress. Notably, a direct comparison showed that both (-)-agelasine D and (-)-agelamide D induced similar levels of Activating Transcription Factor 4 (ATF4), a key downstream component of this signaling axis, in Hep3B cells. nih.gov This indicates that the antiproliferative action of this compound likely involves the activation of the PERK/eIF2α/ATF4 signaling cascade, leading to ER stress-induced cell death.

Preclinical Radiosensitization Effects in Hepatocellular Carcinoma Models (in vitro and in vivo)

Recent studies have highlighted the potential of agelasine derivatives as natural radiosensitizers in the treatment of hepatocellular carcinoma (HCC). nih.gov While research has specifically detailed the effects of the related compound, (-)-agelamide D, it has also drawn comparisons to (-)-agelasine D, providing valuable insights. nih.govresearchgate.net

In in vitro studies using Hep3B human hepatocellular carcinoma cells, (-)-agelasine D demonstrated greater cytotoxicity than (-)-agelamide D. researchgate.net The GI50 values, the concentration causing 50% growth inhibition, were reported to be 9.9 µM for (-)-agelasine D and 12.0 µM for (-)-agelamide D. researchgate.netmdpi.com Although direct studies on the radiosensitizing effects of this compound are limited in the provided context, the investigation into its analogue, (-)-agelamide D, reveals a promising mechanism. nih.govresearchgate.net This analogue was found to enhance the radiation sensitivity of Hep3B cells by decreasing their ability to form colonies and increasing apoptotic cell death. nih.govmdpi.com The underlying mechanism involves the upregulation of the unfolded protein response (UPR) pathway, which intensifies radiation-induced cell stress. nih.govresearchgate.net

In vivo xenograft experiments using (-)-agelamide D confirmed its ability to enhance the inhibition of tumor growth by radiation without causing systemic toxicity. nih.govresearchgate.net Immunohistochemical analysis of these xenografts showed that (-)-agelamide D amplified the expression of ATF4, a key protein in the UPR pathway, and increased apoptotic cell death, consistent with the in vitro findings. nih.govresearchgate.net These preclinical results suggest that inducing the UPR is a viable strategy to improve the effectiveness of radiotherapy in HCC management. nih.gov

Antifouling Properties and Mechanisms

This compound has demonstrated significant efficacy as an antifouling agent, particularly against marine biofouling organisms. tandfonline.comnih.gov

Studies have shown that this compound is a potent inhibitor of settlement for the cypris larvae of the barnacle Balanus improvisus. tandfonline.comnih.gov In antifouling bioassays, this compound exhibited a strong inhibitory effect with an EC50 value of 0.11 μM. tandfonline.comnih.govtandfonline.com This indicates that a very low concentration of the compound is effective in preventing larval settlement. Notably, at this effective concentration, this compound did not cause larval mortality, suggesting a target-specific mode of action rather than general toxicity. tandfonline.comnih.gov However, other research has indicated that at higher concentrations, (-)-agelasine D and its oxime derivative can be toxic to the larvae. nih.govrsc.org

The proposed mechanism for the antifouling activity of this compound involves the inhibition of acetylcholinesterase (AChE). tjnpr.org AChE is a critical enzyme in the nervous system of many organisms, including barnacle larvae, and its inhibition can disrupt the settlement process. smujo.id Computational molecular docking studies have been conducted to evaluate the binding affinity of agelasine D to AChE. These studies have shown that agelasine D exhibits a strong binding affinity for AChE, with reported binding energies ranging from -7.5 to -11.4 kcal/mol. tjnpr.org This strong interaction suggests that agelasine D can effectively block the active site of the enzyme, leading to the observed antifouling effects. tjnpr.org

Efficacy against Marine Biofouling Organisms (e.g., Balanus improvisus larvae)

Other Investigated Biological Activities

Beyond its radiosensitizing and antifouling properties, this compound has been investigated for other significant biological activities.

Agelasines, including this compound, are known inhibitors of Na+/K+-ATPase, an essential enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. wikipedia.orgbiorxiv.orgnih.gov This inhibition has physiologically important roles and is associated with effects such as smooth muscle contraction. wikipedia.orgnih.gov The inhibitory action is attributed to the unique chemical structure of agelasines, which includes a diterpenoid side chain attached to a 9-methyladeninium salt. wikipedia.org

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.net While research has more prominently highlighted agelasine G as a selective PTP1B inhibitor, studies on a range of agelasine derivatives from Agelas nakamurai have been conducted. researchgate.netacs.orgnih.gov One study reported that agelasine G inhibited PTP1B with an IC50 value of 15 μM. acs.orgnih.gov Although the specific inhibitory activity of this compound on PTP1B is not detailed in the provided search results, the investigation of related compounds suggests that the agelasine scaffold is a promising starting point for the development of PTP1B inhibitors.

Data Tables

Table 1: Antifouling Activity of this compound and Analogs against Balanus improvisus Larvae

| Compound | EC50 (μM) | Larval Mortality | Reference |

| This compound | 0.11 | Not observed at EC50 | tandfonline.comnih.gov |

| AV1033A (analog) | 0.23 | Not observed | tandfonline.comnih.gov |

| AKB695 (analog) | 0.3 | Not observed | tandfonline.comnih.gov |

Table 2: Cytotoxicity of Agelasine Derivatives in Hep3B Cells

| Compound | GI50 (μM) | Reference |

| (-)-Agelasine D | 9.9 | researchgate.netmdpi.com |

| (-)-Agelamide D | 12.0 | researchgate.netmdpi.com |

Suppression of Osteoclastogenesis

This compound has been identified as a significant inhibitor of osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. Research has focused on its effects on bone marrow macrophages (BMMs), the precursor cells for osteoclasts. The differentiation of these precursors into mature, multinucleated osteoclasts is primarily induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL).

Studies demonstrate that this compound effectively suppresses RANKL-induced osteoclast differentiation. mdpi.comscispace.com In laboratory settings, BMMs treated with RANKL differentiate into tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts. However, the concurrent treatment with this compound significantly curtails this process. mdpi.comresearchgate.net This inhibitory effect is further evidenced by a reduction in the formation of pits on calcium phosphate-coated plates, which simulates the bone resorption activity of osteoclasts. mdpi.comresearchgate.net

The mechanism of this suppression involves the downregulation of key signaling pathways and transcription factors essential for osteoclast development. This compound has been shown to inhibit the RANKL-induced activation of the extracellular signal-related kinase (ERK) and the nuclear factor-κB (NF-κB) signaling pathways. mdpi.comscispace.comresearchgate.net Consequently, the expression of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), is markedly reduced. mdpi.comscispace.comrsc.org These two factors are indispensable for the differentiation of BMMs into osteoclasts. rsc.org

Furthermore, this compound treatment leads to a decrease in the mRNA and protein expression of key osteoclastic markers, including TRAP, cathepsin K, and matrix metalloproteinase-9 (MMP-9). scispace.comcdnsciencepub.com It also suppresses the RANKL-induced mRNA expression of DC-STAMP and OC-STAMP, which are proteins critical for the cell fusion of osteoclast precursors into multinucleated cells. scispace.comcdnsciencepub.com By downregulating these multiple signaling pathways and genetic markers, this compound effectively halts the formation of functional osteoclasts. mdpi.com

Table 1: Effects of this compound on RANKL-Induced Osteoclastogenesis

| Target Pathway/Molecule | Observed Effect of this compound | Reference |

|---|---|---|

| Signaling Pathways | ||

| NF-κB Activation | Inhibition | mdpi.comscispace.comresearchgate.net |

| ERK Phosphorylation | Inhibition | mdpi.comscispace.comresearchgate.net |

| Transcription Factors | ||

| c-Fos Expression | Downregulation | mdpi.comscispace.comrsc.org |

| NFATc1 Expression | Downregulation | mdpi.comscispace.comrsc.org |

| Osteoclast Markers | ||

| TRAP Expression | Downregulation | scispace.com |

| Cathepsin K Expression | Downregulation | scispace.comcdnsciencepub.com |

| MMP-9 Expression | Downregulation | cdnsciencepub.com |

| Cell Fusion Proteins | ||

| DC-STAMP mRNA Expression | Suppression | scispace.comcdnsciencepub.com |

Smooth Muscle Contractile Responses

The direct effects of this compound on smooth muscle contractile responses are not extensively detailed in the scientific literature. However, studies on the broader family of related compounds, including other agelasines and agelasimines isolated from the Agelas sponge genus, indicate a potential for interaction with smooth muscle tissue.

For instance, agelasimines A and B have been reported to inhibit smooth muscle contractions. researchgate.netresearchgate.netuio.no Specifically, they have shown an ability to cause relaxation in rabbit gut and beef coronary artery tissues and inhibit contractions induced by potassium chloride. cdnsciencepub.comcdnsciencepub.com It has been proposed that these compounds may function as Ca²⁺-channel antagonists and α₁-adrenergic blockers. mdpi.com Similarly, other related compounds, such as (+)-agelasidine C, have been noted for their inhibitory effects on smooth muscle contraction. lww.com While the class of agelasine compounds is associated with bioactivities affecting smooth muscle, specific and detailed research findings on the contractile or relaxant effects of this compound itself remain limited. scispace.comrsc.org

Structure Activity Relationship Sar Studies of + Agelasine D and Analogs

Impact of Terpenoid Side Chain Modifications

Influence of Stereochemistry and Double Bond Geometry

The stereochemistry of the decalin core and the geometry of the double bonds within the terpenoid side chain can influence the biological activity of agelasine (B10753911) derivatives. While both enantiomers of agelasine D, (+) and (-), have been isolated from natural sources, their comparative bioactivities are a key area of study. mdpi.com For instance, (-)-agelasine D has demonstrated cytotoxicity against L5178Y mouse lymphoma cells. rsc.org

While extensive comparative studies on the enantiomers of agelasine D are not widely reported in the provided context, research on related compounds provides insight. For example, agelasine A and agelasine B differ in the stereochemistry of their clerodane diterpenoid core. mdpi.com Regarding the side chain's unsaturation, studies on phytyl derivatives of the purine (B94841) core have shown reduced inhibitory activity against bacteria, suggesting that the presence of double bonds in the side chain is important for antibacterial effects. nih.gov However, for some analogs, the specific geometry (e.g., (2E,6E)-farnesyl vs. (2E,6Z)-farnesyl) did not seem to significantly influence antibacterial activity. nih.gov

Effects of Diterpenoid Moiety Derivations on Bioactivity

The nature and length of the terpenoid moiety are crucial determinants of bioactivity. A relatively long side chain attached at the N-7 position of the purine is generally required for significant activity, particularly against Mycobacterium tuberculosis. nih.gov This is likely due to the need for a certain degree of lipophilicity to penetrate the waxy cell wall of the bacterium. nih.gov Analogs with shorter side chains, such as those derived from monoterpenes or sesquiterpenes, tend to exhibit higher general toxicity. mdpi.com

Specific modifications to the diterpenoid skeleton have yielded important SAR insights. A key finding is that oxidation of the diterpenoid moiety often leads to a decrease in bioactivity. For example, the introduction of a carbonyl group at the C-8' position of the labdane (B1241275) skeleton, as seen in (-)-8'-oxo-agelasine D, results in lower antibacterial and cytotoxic activities compared to the non-carbonylated (+)-agelasine D. rsc.org Similarly, oxidation at the C-2 position has been found to be unfavorable for the antimycobacterial activity of 9-N-methyladenine diterpenes. researchgate.net

Table 1: Effect of C-8' Carbonylation on the Bioactivity of Agelasine D Analogs rsc.org Data presented as IC50 (μM) for cytotoxicity and MIC90 (μg/mL) for antibacterial activity.

| Compound | Modification | Cytotoxicity (U937) | Antibacterial (MRSA) |

|---|---|---|---|

| This compound | None (No C-8' Carbonyl) | 6.86 μM | 1-4 μg/mL |

| (-)-8'-oxo-agelasine D | C-8' Carbonyl Present | >50 μM | 16-32 μg/mL |

Role of Purine Moiety Substitutions

Substitutions on the 9-methyladeninium core, particularly at the N6 and N9 positions, significantly modulate the biological activity and selectivity of agelasine analogs.

N6-Alkoxy and N9-Methyl Substitutions on Bioactivity

The N6 position of the purine ring is a critical site for influencing bioactivity. In the synthesis of many agelasine analogs, an N6-methoxy group is employed as a directing group to ensure the correct alkylation at the N-7 position. oslomet.noresearchgate.net Interestingly, several of these N6-methoxy intermediates have shown potent activity themselves, especially against M. tuberculosis. nih.govresearchgate.net

Further modifications at this position have been explored. Changing the N6-methoxy group to a larger N6-benzyloxy or N6-tert-butoxy group has been shown to enhance the selectivity of the compounds for Trypanosoma species over other protozoan parasites. nih.gov The N9-methyl group is a defining feature of the agelasine class; modifications at this position have been noted to produce results similar to N6 substitutions in terms of antiprotozoal selectivity. nih.gov

Influence of the Purine 6-Position Substituent on Activity and Selectivity

The nature of the substituent at the purine's 6-position is a key factor in balancing potency and toxicity. Analogs of agelasine D that possess a primary amino group (-NH2) at the 6-position generally exhibit reduced cytotoxicity against mammalian cells and, consequently, an improved selectivity index for antiprotozoal activity when compared to their N6-alkoxyamino counterparts. nih.gov For example, analog 2a, which has a primary amine at C6, was identified as a selective inhibitor of T. cruzi with low toxicity. nih.gov

Conversely, introducing a hydroxylamine (B1172632) (-NHOH) at the C6-position, as in the synthesized N6-hydroxyagelasine D, leads to compounds with strong antimicrobial and antibiofilm activities. researchgate.net However, this modification also results in significant toxicity towards mammalian fibroblast cells, highlighting a trade-off between efficacy and cellular toxicity. researchgate.net

Comparative Analysis with Related Agelasine and Agelasimine Derivatives

Comparing this compound to other members of the agelasine and agelasimine families reveals further SAR insights. Agelasines are characterized by their quaternary 9-methyladeninium salt structure, while agelasimines are neutral 3,7-dialkylated purines. mdpi.comdiva-portal.org

This compound shows potent activity against various pathogens. Its activity against Plasmodium falciparum (IC50 of 0.63 μM) is significantly higher than that of agelasine J (IC50 6.6 μM), agelasine K (IC50 8.3 μM), and agelasine L (IC50 18 μM). nih.gov When compared with (+)-agelasine B, which has a different diterpenoid skeleton (clerodane vs. labdane), this compound showed comparable potent antibacterial activity against MRSA and moderate cytotoxicity. rsc.org

The agelasimines, being neutral, have different properties. Agelasimines A and B were found to be cytotoxic against L1210 leukemia cells in the nanomolar range. mdpi.com

A structural analog of (-)-agelasine D, initially identified as (-)-ageloxime D, was later revised to be a formamide (B127407) derivative, (-)-agelamide D. rsc.orgresearchgate.net This revision is significant for SAR, as the initial assumption of an oxime at C-6 suggested a different mechanism of action. (-)-Agelamide D was found to be less cytotoxic than (-)-agelasine D but acted as a radiosensitizer in hepatocellular carcinoma models. mdpi.com

Table 2: Comparative Bioactivity of Agelasine D and Related Derivatives

| Compound | Structural Class | Key Bioactivity (IC50) | Source |

|---|---|---|---|

| This compound | Agelasine (Labdane) | P. falciparum: 0.63 μM T. cruzi: <1 μg/mL Cytotoxicity (U937): 6.86 μM | mdpi.comrsc.orgnih.gov |

| (+)-Agelasine B | Agelasine (Clerodane) | Cytotoxicity (U937): 14.41 μM Antibacterial (MRSA): 1-8 μg/mL (MIC90) | rsc.org |

| Agelasine J | Agelasine | P. falciparum: 6.6 μM | nih.gov |

| Agelasine K | Agelasine | P. falciparum: 8.3 μM | rsc.orgnih.gov |

| (-)-Agelamide D | Agelasine Derivative (Formamide) | Cytotoxicity (L5178Y): 12.5 μM Cytotoxicity (Hep3B): 12.0 μM | rsc.orgmdpi.com |

| Agelasimine A | Agelasimine (Neutral Purine) | Cytotoxicity (L1210): Nanomolar range | mdpi.com |

Preclinical Evaluation and Model Systems

In vitro Cell Culture Models

(+)-Agelasine D has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. acs.orgnih.gov Notably, it has shown profound inhibitory activity against Mycobacterium tuberculosis. acs.orgnih.gov Studies have identified its target in Mycobacterium as the protein BCG3185c, a suspected dioxygenase, suggesting that it disrupts bacterial homeostasis to exert its antibacterial effect. biorxiv.orgadipogen.comsciencecast.org The compound and its analogs have shown significant activity against M. tuberculosis at a concentration of 6.25 µg/mL. acs.org In one study, this compound, along with other agelasine (B10753911) derivatives, inhibited the growth of Mycobacterium smegmatis with an inhibition zone of 18 mm at a concentration of 20 µ g/disc . nih.gov

The crude extract of the sponge Agelas sp., from which agelasines B and D were isolated, showed moderate to strong antimicrobial activity against several ESKAPE bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii, as well as fish pathogenic bacteria. smujo.id Specifically, this compound has been reported to have potent antimicrobial activity against S. aureus. smujo.id Furthermore, research on an ethanol (B145695) extract of Agelas mauritiana, containing agelasine D, showed moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The MIC values for this compound against species of the Bacteroides fragilis group were found to be comparable to the drug of choice, metronidazole (B1676534). acs.org However, another study reported that while (-)-agelasine D inhibited the growth of planktonic Staphylococcus epidermidis (MIC < 0.0877 µM), it did not prevent biofilm formation. longdom.orgnih.gov

Table 1: Antibacterial and Antimycobacterial Activity of this compound and Related Compounds

| Organism | Compound/Extract | Activity | Source |

|---|---|---|---|

| Mycobacterium tuberculosis | This compound & analogs | Profound inhibition at 6.25 µg/mL | acs.org |

| Mycobacterium smegmatis | This compound | 18 mm inhibition zone at 20 µg/disc | nih.gov |

| Staphylococcus aureus | This compound | Potent antimicrobial activity | smujo.id |

| Methicillin-resistant S. aureus (MRSA) | Agelas mauritiana extract (containing agelasine D) | Moderate antibacterial activity | rsc.org |

| Bacteroides fragilis group | This compound | MIC values comparable to metronidazole | acs.org |

| Staphylococcus epidermidis (planktonic) | (-)-Agelasine D | MIC < 0.0877 µM | longdom.orgnih.gov |

| Staphylococcus epidermidis (biofilm) | (-)-Agelasine D | No inhibition of biofilm formation | longdom.orgnih.gov |

| Klebsiella pneumoniae | Agelas sp. crude extract | Moderate to strong activity | smujo.id |

| Acinetobacter baumannii | Agelas sp. crude extract | Moderate to strong activity | smujo.id |

This compound has been screened for its inhibitory activity against a range of pathogenic protozoa. nih.govmdpi.com It has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, with a reported IC50 value of 0.63 µM (0.29 µg/mL). nih.govmdpi.comresearchgate.net The selectivity index (SI), which compares the cytotoxicity against a mammalian cell line (MRC-5 fibroblasts) to the activity against the parasite, was found to be 23 for its antimalarial action. nih.govmdpi.com

The compound has also shown inhibitory action against other protozoan parasites, including Leishmania infantum, Trypanosoma brucei, and Trypanosoma cruzi. nih.govmdpi.comnih.gov In a screening of agelasine D and its analogs, two compounds were identified as hits for leishmaniasis and Chagas disease. nih.govresearchgate.net One study reported that ageloxime derivatives of agelasine D exhibited antileishmanial activity against Leishmania donovani. nih.gov

Table 2: Antiprotozoal Activity of this compound

| Protozoan Parasite | Activity (IC50) | Selectivity Index (SI) vs. MRC-5 cells | Source |

|---|---|---|---|

| Plasmodium falciparum | 0.63 µM (0.29 µg/mL) | 23 | nih.govmdpi.comresearchgate.net |

| Leishmania infantum | Significant inhibitory action | - | nih.govmdpi.com |

| Trypanosoma brucei | Significant inhibitory action | - | nih.govmdpi.com |

| Trypanosoma cruzi | Significant inhibitory action | - | nih.govmdpi.com |

This compound and its analogs have exhibited profound cytotoxic activity against several human cancer cell lines. acs.orgnih.gov This includes activity against multidrug-resistant (MDR) cell lines. acs.orgnih.govnih.gov

Studies have reported its cytotoxicity against various cancer cell lines, including:

Hepatocellular Carcinoma: In Hep3B cells, (-)-agelamide D, a derivative of agelasine D, was found to be less cytotoxic than (-)-agelasine D, with GI50 values of 12.0 µM and 9.9 µM, respectively. researchgate.net

Leukemia: (-)-Agelasine D exhibited cytotoxicity against L5178Y mouse lymphoma cells with an IC50 value of 4.03 µM. longdom.orgnih.govrsc.org

Breast Cancer: An active subfraction of Agelas nakamurai containing agelasine-D showed strong activity against MDA-MB-231 (IC50: 10.677 µg/mL) and MCF-7 (IC50: 15.154 µg/mL) breast cancer cell lines. japsonline.com However, this subfraction also showed cytotoxicity against the non-cancerous human embryonic kidney cell line HEK-293. japsonline.com

Other Cancer Cell Lines: Agelasine D and its enantiomer have shown moderate cytotoxicity against PC9, A549, HepG2, MCF-7, and U937 cell lines with IC50 values ranging from 4.49 to 14.41 µM. rsc.org

To assess the selectivity of its cytotoxic action, the activity of this compound has been compared against non-cancerous cells. In studies evaluating its antiprotozoal activity, cytotoxicity was measured against MRC-5 fibroblast cells. nih.govmdpi.com The selectivity index for its antimalarial activity was 23, indicating it is 23 times more toxic to the malaria parasite than to the fibroblast cells. nih.govmdpi.com

Table 3: Cytotoxic Activity of this compound and its Derivatives against Mammalian Cell Lines

| Cell Line | Compound | Activity (IC50 / GI50) | Source |

|---|---|---|---|

| Hep3B (Hepatocellular Carcinoma) | (-)-Agelasine D | 9.9 µM | researchgate.net |

| Hep3B (Hepatocellular Carcinoma) | (-)-Agelamide D | 12.0 µM | researchgate.net |

| L5178Y (Mouse Lymphoma) | (-)-Agelasine D | 4.03 µM | longdom.orgnih.govrsc.org |

| MDA-MB-231 (Breast Cancer) | Active subfraction with Agelasine-D | 10.677 µg/mL | japsonline.com |

| MCF-7 (Breast Cancer) | Active subfraction with Agelasine-D | 15.154 µg/mL | japsonline.com |

| PC9, A549, HepG2, MCF-7, U937 | Agelasine D | 4.49 - 14.41 µM | rsc.org |

| MRC-5 (Non-cancerous fibroblast) | This compound | Used for selectivity index calculation | nih.govmdpi.com |

| HEK-293 (Non-cancerous embryonic kidney) | Active subfraction with Agelasine-D | Cytotoxic | japsonline.com |

Protozoan Parasites

In vivo Animal Models (excluding human clinical trial data)

The in vivo anticancer potential of agelasine derivatives has been explored using xenograft mouse models. researchgate.netnih.gov In one study, a Hep3B xenograft model was developed by implanting human hepatocellular carcinoma cells into athymic BALB/c nude mice to evaluate the efficacy of (-)-agelamide D, a derivative of agelasine D. nih.gov This model is particularly relevant as Hep3B cells are known for their resistance to conventional chemotherapy. xenograft.net

In this Hep3B xenograft model, (-)-agelamide D was shown to enhance the efficacy of radiotherapy. researchgate.netnih.gov The combination of (-)-agelamide D and X-ray irradiation led to enhanced tumor growth inhibition without causing systemic toxicity, as evidenced by no significant changes in the body weight of the mice. nih.gov Immunohistochemical analysis of the xenograft tumor tissues revealed that (-)-agelamide D augmented radiation-induced expression of ATF4 and apoptotic cell death, which is consistent with in vitro findings. researchgate.netnih.gov

This compound has demonstrated potent antifouling properties. researchgate.netnih.govtandfonline.com In bioassays using cypris larvae of the barnacle Balanus improvisus, this compound displayed a strong inhibitory effect on larval settlement with an EC50 value of 0.11 µM. researchgate.netnih.govtandfonline.comresearchgate.net Importantly, at this effective concentration, it did not affect larval mortality. researchgate.netnih.govtandfonline.comresearchgate.net

Studies on (-)-agelasine D also showed that it inhibited the settlement of Balanus improvisus larvae and was toxic to them. longdom.orgnih.govrsc.org This antifouling activity is thought to be part of the chemical defense mechanism of the host sponge, Agelas sp., to prevent surface colonization by other organisms. hilarispublisher.com

Table 4: Antifouling Activity of this compound

| Organism | Activity | Concentration | Source |

|---|---|---|---|

| Balanus improvisus (cypris larvae) | Strong inhibition of settlement | EC50 = 0.11 µM | researchgate.netnih.govtandfonline.comresearchgate.net |

| Balanus improvisus (larvae) | Inhibition of settlement and toxicity | - | longdom.orgnih.govrsc.org |

Xenograft Models for Anticancer Evaluation (e.g., Hep3B xenograft mouse models)

Advanced Preclinical Methodologies and Computational Studies

Advanced preclinical methodologies, particularly computational or in silico studies, have become instrumental in elucidating the mechanisms of action and metabolic fate of natural products like this compound. unu.edufda.gov These approaches allow for rapid screening, target identification, and prediction of molecular interactions and metabolic pathways, thereby accelerating the drug discovery process. unu.edu

Molecular Docking and Binding Affinity Analysis (e.g., Acetylcholinesterase (AChE), BCG3185c)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as this compound, and its protein target at the atomic level.

Acetylcholinesterase (AChE): Computational studies have identified this compound as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the nervous system and a target in antifouling research. researchgate.netresearchgate.net Molecular docking analyses revealed a strong binding affinity of this compound to AChE, with a reported binding score of -11.4 kcal/mol. researchgate.nettjnpr.org The analysis of the binding mode indicates that the compound's compact structure and its hydrophobic decaline (B1670448) moiety are crucial for its stabilization within the active site of the enzyme. tjnpr.org Specifically, the 9-N-methyladeninium group of this compound forms favorable contacts with key amino acid residues, such as Tryptophan 84 (Trp84), while the decaline portion interacts effectively with Tryptophan 279 (Trp279). tjnpr.org This strong interaction surpasses that of some known AChE inhibitors and commercial antifouling agents. researchgate.nettjnpr.org

BCG3185c: In the context of its antimycobacterial activity, this compound has been found to directly target the BCG3185c protein in Mycobacterium bovis BCG. nih.gov The binding affinity between this compound and the recombinant BCG3185c protein was quantified using surface plasmon resonance (SPR), which revealed a dissociation constant (K_D) of 2.42 μM. nih.govdokumen.pub This evidence strongly indicates that BCG3185c, a putative dioxygenase, is a specific molecular target for this compound, underpinning its activity against dormant mycobacteria. researchgate.netnih.gov The interaction is considered specific and crucial for suppressing the growth of mycobacteria. researchgate.net

| Target Protein | Methodology | Reported Binding Affinity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Molecular Docking | -11.4 kcal/mol | researchgate.nettjnpr.org |

| BCG3185c | Surface Plasmon Resonance (SPR) | K_D = 2.42 μM | nih.govdokumen.pub |

In silico Metabolite Generation and Profiling (e.g., glucuronidated and sulfated derivatives)

In silico metabolite prediction tools are used to forecast the metabolic fate of a compound in an organism. These computational models simulate metabolic reactions, such as Phase I and Phase II transformations, to generate potential metabolites.

For this compound and related alkaloids, the in silico tool MetaTox has been employed to generate and profile potential Phase II metabolites, specifically glucuronidated and sulfated derivatives. researchgate.nettjnpr.org Phase II reactions, such as glucuronidation and sulfation, are common metabolic pathways that typically increase the water solubility of compounds, facilitating their excretion. tjnpr.orgresearchgate.net

Computational studies predicted that the glucuronidated and sulfated derivatives of agelasine alkaloids could exhibit even stronger binding affinities for acetylcholinesterase (AChE) than the parent compounds. researchgate.nettjnpr.org The predicted binding affinities for these metabolites ranged from -8.0 to -12.3 kcal/mol. researchgate.net This suggests that the metabolic products of this compound may retain or even possess enhanced biological activity. tjnpr.orgtjnpr.org Furthermore, these in silico generated derivatives were predicted to have significantly improved toxicological profiles, with lower bioaccumulation potential and shorter biotransformation half-lives compared to the parent compound. researchgate.nettjnpr.org This highlights the potential of computational methods to guide the development of derivatives with enhanced efficacy and safety. tjnpr.org

| Parent Compound Class | Metabolite Type | Predicted Target | Predicted Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Agelasine Alkaloids (including Agelasine D) | Glucuronidated Derivatives | Acetylcholinesterase (AChE) | -8.0 to -12.3 | researchgate.nettjnpr.org |

| Agelasine Alkaloids (including Agelasine D) | Sulfated Derivatives | Acetylcholinesterase (AChE) | -8.0 to -12.3 | researchgate.nettjnpr.org |

Future Directions and Research Perspectives

Identification of Novel Biological Targets and Pathways

While initial studies have successfully identified several biological activities of (+)-agelasine D, the full spectrum of its molecular targets and the pathways it modulates remains an area of active investigation. The compound has been reported to exhibit a range of effects including antimicrobial, cytotoxic, antiprotozoal, and antifouling activities. acs.orgtandfonline.commdpi.comresearchgate.net

Early research associated agelasines with the inhibition of Na+/K+-ATPase and contractive responses in smooth muscles. acs.org More recent and specific mechanistic insights have revealed that this compound can suppress RANKL-induced osteoclastogenesis by down-regulating key signaling molecules such as c-Fos, NFATc1, and NF-κB. nih.gov In the context of its antimycobacterial properties, evidence suggests that this compound may exert its effect by inhibiting the enzyme BCG 3185c, a putative dioxygenase, which would disrupt bacterial homeostasis. adipogen.comsci-hub.se

Furthermore, studies on closely related analogs provide clues to other potential pathways. For instance, (-)-agelamide D, a structurally similar compound, has been shown to act as a radiosensitizer in hepatocellular carcinoma models by enhancing the unfolded protein response (UPR) signaling pathway. nih.govmdpi.com This suggests that this compound and its derivatives could be explored as adjuvants in cancer therapy. The identification of a specific protein target for the anti-dormant mycobacterial activity of this compound highlights the potential for discovering novel mechanisms to combat persistent infections. scispace.comnii.ac.jp Future research should focus on employing techniques like affinity chromatography and proteomics to systematically identify direct binding partners of this compound, which will be instrumental in uncovering new therapeutic applications.

Development of Advanced Synthetic Methodologies for Analog Discovery

The total synthesis of this compound, often starting from natural products like (+)-manool, has been a significant achievement, enabling the confirmation of its structure and providing a renewable source for biological testing. acs.orgjst.go.jpnih.gov However, to fully explore the structure-activity relationships (SAR) and develop compounds with improved potency and selectivity, the development of more advanced and efficient synthetic methodologies is crucial.

Researchers have already begun to synthesize a variety of analogs by modifying both the diterpenoid side chain and the purine (B94841) core of the agelasine (B10753911) scaffold. mdpi.comnih.govoslomet.no These studies have demonstrated that even small structural changes can lead to significant differences in biological activity. For example, modifications at the 2-position of the purine ring have been shown to be beneficial for antimycobacterial and antiprotozoal activity, while the introduction of amino groups can enhance activity against certain cancer cell lines. nih.gov Similarly, the degree of unsaturation in the diterpenoid side chain appears to be important for antibacterial activity. nih.gov

Future synthetic efforts should aim for greater modularity and flexibility, allowing for the rapid generation of diverse libraries of agelasine analogs. The development of novel catalytic methods and chemo- and regioselective reactions will be key to accessing previously unattainable structural variations. Such advanced synthetic strategies will not only facilitate a deeper understanding of the pharmacophore of this compound but also enable the creation of new chemical entities with optimized drug-like properties.

Integration of Multi-Omics Approaches in Mechanistic Studies

To unravel the complex biological effects of this compound, a systems-level understanding is required. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to obtain a holistic view of the cellular response to the compound. nih.gov While specific multi-omics studies on this compound are still nascent, the application of such techniques holds immense promise.

For example, transcriptomic analysis (RNA-seq) of cells treated with this compound could reveal global changes in gene expression, pointing towards the key pathways affected by the compound. Proteomics could identify changes in protein abundance and post-translational modifications, offering direct insights into the cellular machinery targeted. Metabolomics could be used to map the metabolic perturbations induced by this compound, which is particularly relevant given its effects on bacterial homeostasis. researchgate.net

Optimization of Preclinical Models for Enhanced Translational Research

Translating promising in vitro findings into in vivo efficacy is a major challenge in drug discovery. The optimization of preclinical models is therefore essential for the successful development of this compound or its analogs as therapeutic agents. While initial studies have utilized various cancer cell lines, including multidrug-resistant ones, and protozoan cultures, more sophisticated models are needed to better mimic human disease. acs.orgmdpi.com

A notable example is the use of a Hep3B xenograft mouse model to evaluate the radiosensitizing potential of (-)-agelamide D in hepatocellular carcinoma. nih.govresearchgate.net This study demonstrated enhanced tumor growth inhibition in vivo, providing crucial preclinical evidence for its therapeutic potential. Future research should expand the use of such animal models to other disease areas where this compound has shown activity, such as bacterial infections and inflammatory bone diseases.

Furthermore, the development of patient-derived xenograft (PDX) models and three-dimensional (3D) organoid cultures could provide more clinically relevant platforms for testing the efficacy and toxicity of agelasine-based compounds. These advanced models can better recapitulate the heterogeneity and microenvironment of human tumors and tissues, thereby improving the predictive value of preclinical studies and facilitating the translation of these fascinating marine natural products into the clinic.

Collaborative Research Initiatives in Marine Chemical Biology

The journey from the discovery of a marine natural product to its potential clinical application is a long and complex process that requires a multidisciplinary approach. Collaborative research initiatives are fundamental to advancing the study of compounds like this compound. The research landscape for agelasines already reflects a collaborative spirit, with many studies involving partnerships between academic institutions and research centers across different countries. acs.orgscispace.com

These collaborations bring together experts in marine biology, natural product chemistry, synthetic chemistry, pharmacology, and clinical medicine. Such integrated efforts are essential for addressing the multifaceted challenges of marine drug discovery, from the sustainable supply of the natural product or its synthetic precursors to the elucidation of its mechanism of action and its evaluation in relevant disease models.

International symposia and research networks focused on chemical biology and marine natural products play a vital role in fostering these collaborations. scispace.com By promoting the exchange of knowledge, resources, and technologies, these initiatives can accelerate the pace of discovery and development. Continued and expanded collaborative efforts will be paramount to unlocking the full therapeutic potential of this compound and the vast chemical diversity of the marine environment.

Q & A

Q. Table: Key PK Parameters

| Parameter | Value (Mean ± SD) | Method |

|---|---|---|

| Bioavailability | 22% ± 3% | LC-MS (plasma) |

| Half-life (t₁/₂) | 4.5 h | Non-compartmental analysis |

| Vd | 1.8 L/kg | Radiolabel tracing |

Advanced: How can computational modeling improve the target identification of this compound?

Methodological Answer:

Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities for putative targets (e.g., bacterial topoisomerases or eukaryotic kinases). Validate predictions with:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd).

- CRISPR-Cas9 Knockouts: Confirm target relevance in isogenic cell lines.

- Structural Alignment: Compare binding poses with known inhibitors using PyMOL .

Basic: What are the best practices for ensuring reproducibility in this compound pharmacology studies?

Methodological Answer:

- Detailed Supplementary Data: Publish raw NMR spectra, chromatograms, and cell viability curves as supporting information.

- Strict Adherence to FAIR Principles: Make datasets machine-readable and deposit in repositories like Zenodo or ChEMBL.

- Collaborative Validation: Share compounds with independent labs for cross-study verification .

Advanced: How can researchers differentiate between direct and indirect mechanisms of action in this compound’s anticancer activity?

Methodological Answer:

- Chemical Proteomics: Use activity-based protein profiling (ABPP) with clickable probes.

- Time-Resolved Imaging: Live-cell microscopy to track subcellular localization (e.g., mitochondrial vs. nuclear uptake).

- Gene Expression Clustering: RNA-seq time courses to distinguish primary transcriptional responses from secondary effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.